Adynerigenin beta-neritrioside

Description

Properties

IUPAC Name |

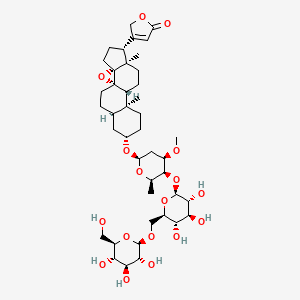

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19-,21-,22+,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDXJOXIIORNFS-HRQGBTQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Adynerigenin β-Neritrioside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin β-neritrioside is a cardenolide glycoside isolated from the medicinal and ornamental plant Nerium indicum Mill. (also known as Nerium oleander). As a member of the cardiac glycoside family, this compound exhibits biological activities of significant interest to the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Adynerigenin β-neritrioside, supplemented with detailed experimental context and pathway visualizations to support further research and development efforts.

Chemical Structure and Properties

Adynerigenin β-neritrioside is a complex natural product consisting of a steroidal aglycone, adynerigenin, linked to a trisaccharide moiety, β-neritrioside.

Chemical Structure

The definitive structure of Adynerigenin β-neritrioside is characterized by a C23 cardenolide aglycone featuring an α,β-unsaturated γ-lactone ring at the C-17 position, which is a hallmark of this class of compounds. The sugar component, β-neritrioside, is a trisaccharide attached to the C-3 position of the steroid nucleus.

Caption: General representation of the glycosidic linkage between the adynerigenin aglycone and the β-neritrioside sugar moiety.

Physicochemical Properties

A summary of the key physicochemical properties of Adynerigenin β-neritrioside is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₇ | [1][2] |

| Molecular Weight | 840.96 g/mol | [2] |

| CAS Number | 88721-09-9 | [1][2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Source | The herbs of Nerium indicum Mill. | [2] |

Biological Activity and Mechanism of Action

Adynerigenin β-neritrioside, as a cardiac glycoside, is presumed to share the primary mechanism of action characteristic of this class of compounds: the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump.

Inhibition of Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this increased calcium concentration enhances contractility, which is the basis for the cardiotonic effects of these compounds. In other cell types, this disruption of ion homeostasis can trigger various downstream signaling events, including apoptosis, making it a potential mechanism for anticancer activity.

Caption: Signaling pathway of Na⁺/K⁺-ATPase inhibition by Adynerigenin β-neritrioside.

Cytotoxicity

Extracts of Nerium oleander, which contain a mixture of cardiac glycosides including Adynerigenin β-neritrioside, have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxic activity is largely attributed to the induction of apoptosis following the disruption of cellular ion homeostasis. While specific IC₅₀ values for Adynerigenin β-neritrioside are not widely reported in the public domain, the known anticancer properties of related cardiac glycosides suggest its potential as a cytotoxic agent.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and characterization of Adynerigenin β-neritrioside from its natural source. These are based on common methodologies for the extraction of cardiac glycosides from Nerium species.

Isolation of Adynerigenin β-Neritrioside

A general workflow for the isolation of Adynerigenin β-neritrioside from the dried aerial parts of Nerium indicum is depicted below. This multi-step process involves extraction, partitioning, and chromatographic separation.

Caption: A generalized experimental workflow for the isolation of Adynerigenin β-neritrioside.

Methodology:

-

Extraction: The dried and powdered aerial parts of Nerium indicum are macerated with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Cardiac glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the mixture into fractions.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Adynerigenin β-neritrioside.

Structural Characterization

The elucidation of the structure of Adynerigenin β-neritrioside relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and C-O bonds of the glycosides.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the chromophoric α,β-unsaturated lactone ring, which typically shows an absorption maximum around 215-220 nm.

Conclusion and Future Perspectives

Adynerigenin β-neritrioside is a structurally complex cardiac glycoside with significant biological potential. Its primary mechanism of action through the inhibition of the Na⁺/K⁺-ATPase pump provides a rationale for its potential cardiotonic and cytotoxic activities. Further research is warranted to fully elucidate its pharmacological profile, including its specific anticancer activity against a broader range of cell lines, its in vivo efficacy and toxicity, and its potential as a lead compound for the development of novel therapeutics. The detailed characterization and synthesis of this and related compounds will be crucial for advancing our understanding and application of this important class of natural products.

References

Adynerigenin β-Neritrioside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adynerigenin β-neritrioside, a cardiac glycoside with significant pharmacological interest. The document details its primary natural sources, outlines a synthesized methodology for its isolation and purification, and presents relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Adynerigenin β-Neritrioside

Adynerigenin β-neritrioside is predominantly found in plant species belonging to the Apocynaceae family. The most well-documented source is Nerium oleander, a common evergreen shrub. Various cardiac glycosides are present in all parts of the plant, including the leaves, stems, and flowers. Research has also indicated the presence of related cardiac glycosides in Thevetia neriifolia (also known as Cascabela thevetia), suggesting it as another potential source.

Quantitative Analysis of Cardiac Glycosides in Nerium oleander

A comprehensive analysis of cardiac glycosides in Nerium oleander has been performed using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS). The following table summarizes the quantitative data for a selection of 21 cardiac glycosides, including derivatives of adynerigenin, found in the leaves and stems of the plant. This data highlights the chemical diversity within the plant and provides a baseline for extraction and purification strategies.

| Cardiac Glycoside | Plant Part | Concentration (µg/g) |

| Odoroside H | Stem (Winter) | 244.8[1][2] |

| Odoroside A | Stem (Summer) | 231.4[1][2] |

| Oleandrin | Leaf (Rainy Season) | 703.9[1][2] |

| Adynerigenin Derivatives | Leaf & Stem | Present (Relative Quantification) |

| ... (17 other cardiac glycosides) | Leaf & Stem | Varied (Relative Quantification) |

Note: The table presents absolute quantification for three marker compounds and indicates the presence of other glycosides, including those of adynerigenin, which were relatively quantified. The concentrations of cardiac glycosides can vary depending on the season and the specific part of the plant collected[1][2].

Experimental Protocols for Isolation and Purification

While a singular, universally adopted protocol for the isolation of Adynerigenin β-neritrioside is not extensively documented, a robust methodology can be synthesized from established procedures for the extraction and purification of cardiac glycosides from Nerium oleander and related species. The following protocol is a composite of techniques reported in the scientific literature.

Plant Material Collection and Preparation

-

Collection: Fresh, healthy leaves of Nerium oleander are collected. The seasonal timing of collection can influence the concentration of specific glycosides[1][2].

-

Drying: The leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Defatting (Optional but Recommended): To remove lipids and pigments that can interfere with subsequent purification steps, the powdered plant material is first extracted with a non-polar solvent such as hexane using a Soxhlet apparatus[3].

-

Maceration or Soxhlet Extraction: The defatted plant material is then extracted with a polar solvent to isolate the cardiac glycosides. Methanol is a commonly used solvent for this purpose. The extraction can be performed by maceration (soaking the material in the solvent for an extended period, e.g., 24-48 hours, with occasional agitation) or more exhaustively using a Soxhlet apparatus[4]. An alternative solvent system reported for the extraction of cardiac glycosides is a chloroform-methanol mixture[5].

Purification

-

Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate. This step separates compounds based on their differential solubility.

-

Column Chromatography: The fraction enriched with cardiac glycosides (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating cardiac glycosides is a mixture of chloroform and methanol, with the proportion of methanol gradually increased.

-

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and identify the fractions containing the target compound. A suitable solvent system for TLC of cardiac glycosides is ethyl acetate:formic acid:water (80:10:10 v/v/v)[6]. The spots can be visualized under UV light or by spraying with a suitable reagent, such as p-toluene sulphonic acid or antimony trichloride, followed by heating[5].

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often necessary. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid to improve peak shape[7].

Structure Elucidation

The structure of the isolated Adynerigenin β-neritrioside is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule[4].

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of Adynerigenin β-neritrioside from Nerium oleander leaves.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by Adynerigenin β-neritrioside are not yet fully elucidated, other cardiac glycosides have been shown to exert their cytotoxic effects in cancer cells by influencing key signaling pathways such as the Akt/mTOR and MAPK pathways. The following diagram presents a hypothetical model of how Adynerigenin β-neritrioside might induce apoptosis in cancer cells, based on the known mechanisms of similar compounds.

References

- 1. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. theanalyticalscientist.com [theanalyticalscientist.com]

- 7. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

The Adynerigenin β-Neritrioside Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin β-neritrioside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart muscle. While the pharmacological activities of cardiac glycosides are well-documented, a complete and detailed understanding of their biosynthetic pathways in plants remains an active area of research. This technical guide provides a comprehensive overview of the current understanding of the adynerigenin β-neritrioside biosynthetic pathway, drawing upon established knowledge of cardenolide biosynthesis and proposing putative steps where specific enzymatic data is not yet available. This document is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a framework for further investigation into this complex metabolic pathway.

Introduction to Adynerigenin β-Neritrioside

Adynerigenin β-neritrioside belongs to the cardenolide family of cardiac glycosides. Structurally, it consists of a steroidal aglycone, adynerigenin, linked to a deoxy sugar, β-neritrioside, via a glycosidic bond. The biological activity of cardiac glycosides stems from their ability to inhibit the Na+/K+-ATPase pump in cell membranes, leading to an increase in intracellular calcium ions in cardiac muscle cells and consequently, a stronger heart contraction.

Table 1: Structural Components of Adynerigenin β-Neritrioside

| Component | Chemical Name | Key Structural Features |

| Aglycone | Adynerigenin | Cardenolide steroid core, 8,14-epoxy group, hydroxyl groups at C3 and C14, and a butenolide ring at C17. |

| Glycone | β-Neritrioside | 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose. |

The Biosynthetic Pathway

The biosynthesis of adynerigenin β-neritrioside can be conceptually divided into three main stages:

-

Biosynthesis of the Aglycone (Adynerigenin): The formation of the complex steroid backbone.

-

Biosynthesis of the Glycone (β-Neritrioside): The synthesis of the specialized deoxy sugar.

-

Glycosylation: The enzymatic attachment of the sugar moiety to the aglycone.

Due to the limited direct research on the adynerigenin β-neritrioside pathway, the following sections present a proposed pathway based on extensive studies of other well-characterized cardenolides, such as digitoxigenin.

Biosynthesis of the Aglycone: Adynerigenin

The biosynthesis of the cardenolide aglycone adynerigenin is believed to start from cholesterol or other plant sterols (phytosterols) and proceeds through key steroid intermediates, pregnenolone and progesterone. A series of enzymatic modifications, including hydroxylations, reductions, and the formation of the characteristic butenolide ring and the 8,14-epoxy group, lead to the final structure of adynerigenin.

The initial steps of this pathway are becoming increasingly understood with the identification of several key enzyme families.

Caption: Proposed biosynthetic pathway of the aglycone adynerigenin.

Key Enzymatic Steps in Aglycone Biosynthesis:

-

Pregnenolone Formation: The pathway initiates with the side-chain cleavage of cholesterol or phytosterols to form pregnenolone. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP87A family.

-

Conversion to Progesterone: Pregnenolone is then converted to progesterone through the actions of 3β-hydroxysteroid dehydrogenase (3βHSD) and a ketosteroid isomerase (KSI).

-

Stereospecific Reduction: Progesterone undergoes stereospecific reduction at the C5 position, which is a critical step in determining the stereochemistry of the A/B ring junction. This is carried out by progesterone 5β-reductase (P5βR) or steroid 5α-reductase (DET2).

-

Further Modifications: A series of hydroxylation, oxidation, and reduction reactions, catalyzed by various cytochrome P450 monooxygenases and reductases, modify the steroid core.

-

Butenolide Ring Formation: The characteristic five-membered lactone ring at C17 is formed from a C21 pregnane precursor.

-

Epoxidation: A key and less understood step in the formation of adynerigenin is the creation of the 8,14-epoxy bridge. This is likely catalyzed by a specific monooxygenase or epoxidase, though the precise enzyme has not yet been identified.

Biosynthesis of the Glycone: β-Neritrioside

The sugar moiety, β-neritrioside (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose), is a specialized deoxy sugar. While the precise biosynthetic pathway in plants is not elucidated, it is hypothesized to be synthesized from a common nucleotide sugar precursor, likely UDP-D-glucose, through a series of enzymatic reactions analogous to those observed in bacterial deoxy sugar biosynthesis.

Caption: A putative biosynthetic pathway for UDP-β-L-neritrioside.

Proposed Enzymatic Steps in Glycone Biosynthesis:

-

Dehydration: The pathway likely starts with the dehydration of UDP-D-glucose to form UDP-4-keto-6-deoxy-D-glucose, a common intermediate in the biosynthesis of 6-deoxy sugars.

-

Deoxygenation: A deoxysynthase would then catalyze the removal of the hydroxyl group at the C2 position.

-

Methylation: A methyltransferase would add a methyl group to the hydroxyl at the C3 position, using S-adenosyl methionine (SAM) as the methyl donor.

-

Epimerization and Reduction: A series of epimerase and reductase enzymes would then modify the stereochemistry to produce the final L-arabino configuration of neritrioside, activated as a UDP-sugar.

Glycosylation: Formation of Adynerigenin β-Neritrioside

The final step in the biosynthesis is the attachment of the β-neritrioside sugar to the 3β-hydroxyl group of the adynerigenin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). These enzymes exhibit high specificity for both the aglycone and the nucleotide-sugar donor. While the specific UGT responsible for this reaction has not been identified, it is expected to be a member of the large family of plant UGTs.

Caption: The final glycosylation step in the biosynthesis.

Experimental Protocols

The elucidation of the adynerigenin β-neritrioside biosynthetic pathway requires a combination of analytical, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments.

Quantification of Adynerigenin β-Neritrioside in Plant Tissues

Method: High-Performance Liquid Chromatography (HPLC)

-

Extraction:

-

Homogenize fresh or lyophilized plant material in a suitable solvent (e.g., methanol or ethanol).

-

Sonicate or reflux the mixture to ensure complete extraction.

-

Centrifuge the extract to pellet solid debris and collect the supernatant.

-

Dry the supernatant under vacuum or nitrogen and resuspend in the initial mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or acetic acid to improve peak shape.

-

Detection: UV detection at approximately 218-220 nm, which is the characteristic absorbance maximum for the butenolide ring of cardenolides.

-

Quantification: Use a standard curve generated from a purified adynerigenin β-neritrioside standard to quantify the amount in the plant extract.

-

Heterologous Expression of Candidate Biosynthetic Enzymes

Method: Expression in E. coli or Yeast

-

Gene Identification: Identify candidate genes for biosynthetic enzymes (e.g., P450s, UGTs) from transcriptome data of the source plant.

-

Cloning: Amplify the open reading frame of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transformation: Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast (e.g., Saccharomyces cerevisiae) strain.

-

Protein Expression:

-

Grow the transformed cells to a suitable optical density.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

-

Continue to grow the cells at a lower temperature to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells by sonication or enzymatic digestion.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assays for Glycosyltransferase Activity

Method: Colorimetric or Fluorescence-based Assays

-

Reaction Mixture:

-

Prepare a reaction buffer with the appropriate pH and cofactors.

-

Add the purified recombinant UGT.

-

Add the aglycone substrate (adynerigenin).

-

Add the UDP-sugar donor (UDP-β-L-neritrioside).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Detection of Activity:

-

Colorimetric Assay: Couple the release of UDP to a phosphatase that releases inorganic phosphate, which can be detected using a malachite green-based reagent.

-

Fluorescence Assay: Use a commercially available kit that detects the formation of UDP through a change in fluorescence polarization.

-

-

Analysis: Measure the absorbance or fluorescence to determine the rate of the reaction and calculate enzyme kinetic parameters (Km and Vmax).

Conclusion and Future Directions

The biosynthetic pathway of adynerigenin β-neritrioside is a complex and fascinating area of plant biochemistry. While the general framework of cardenolide biosynthesis provides a solid foundation, significant research is still needed to fully elucidate the specific enzymes and intermediates involved in the formation of this particular cardiac glycoside. Future research should focus on:

-

Identification of Late-Stage Biosynthetic Enzymes: Utilizing transcriptomics and proteomics of plants producing adynerigenin β-neritrioside to identify candidate genes for the uncharacterized enzymatic steps, particularly the epoxidation.

-

Elucidation of the Neritrioside Pathway: Characterizing the enzymes responsible for the biosynthesis of this unique deoxy sugar in plants.

-

Characterization of the Specific UGT: Identifying and characterizing the UDP-glycosyltransferase that catalyzes the final glycosylation step.

A complete understanding of this pathway will not only advance our fundamental knowledge of plant specialized metabolism but also open up possibilities for the biotechnological production of adynerigenin β-neritrioside and related compounds for pharmaceutical applications.

Unveiling Adynerigenin β-Neritrioside: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin β-neritrioside is a cardenolide glycoside, a class of naturally occurring steroids with significant physiological activity, most notably their inhibitory effect on the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data related to Adynerigenin β-neritrioside. It details the isolation and structure elucidation methodologies, summarizes key quantitative data, and visually represents the core signaling pathway and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Discovery and Historical Context

Adynerigenin β-neritrioside was first isolated from the leaves of Nerium indicum Mill., a plant species now recognized as a synonym of Nerium oleander. The initial discovery and characterization of this cardiac glycoside were the result of systematic phytochemical investigations into the constituents of Nerium species, which have a long history in traditional medicine and are known to be rich in bioactive cardenolides.

The aglycone moiety, adynerigenin, is a steroid nucleus that forms the core of this glycoside. The sugar component, β-neritrioside, is attached to the adynerigenin structure. The identification of Adynerigenin β-neritrioside contributed to the growing understanding of the diverse array of cardiac glycosides present in Nerium oleander and provided a new molecular entity for further pharmacological investigation.

Physicochemical Properties and Structure

The fundamental structure of Adynerigenin β-neritrioside consists of the steroidal aglycone, adynerigenin, linked to a neritrioside sugar molecule. The precise stereochemistry and linkage of the sugar moiety to the aglycone are critical for its biological activity.

Table 1: Physicochemical Data for Adynerigenin

| Property | Value |

| Molecular Formula | C₂₃H₃₂O₄ |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | (1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-7H-cyclopenta[a]phenanthren-7-ylium |

Data sourced from PubChem.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed in the discovery and initial characterization of Adynerigenin β-neritrioside, based on standard practices for the isolation and analysis of natural products from that era.

Isolation of Adynerigenin β-Neritrioside from Nerium indicum

The isolation of Adynerigenin β-neritrioside from the plant material is a multi-step process involving extraction, fractionation, and chromatographic purification.

Protocol:

-

Plant Material Collection and Preparation: Fresh leaves of Nerium indicum are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the glycosides.

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The cardiac glycosides are typically enriched in the more polar fractions (chloroform and ethyl acetate).

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Crystallization: The purified Adynerigenin β-neritrioside is obtained as a solid and can be further purified by crystallization from a suitable solvent system.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of Adynerigenin β-neritrioside.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

Protocol:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as the α,β-unsaturated lactone ring characteristic of cardenolides.

-

Infrared (IR) Spectroscopy: To identify functional groups, including hydroxyl (-OH), carbonyl (C=O), and C-O-C ether linkages.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, providing information about the aglycone and sugar components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and chemical environment of protons, providing information on the stereochemistry and connectivity of the molecule.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and the linkage between the aglycone and the sugar.

-

-

Acid Hydrolysis: To cleave the glycosidic bond, allowing for the isolation and independent identification of the aglycone (adynerigenin) and the sugar (neritriose). The sugar can be identified by comparison with known standards using techniques like gas chromatography (GC) after derivatization.

Biological Activity and Mechanism of Action

Adynerigenin β-neritrioside, as a cardiac glycoside, is presumed to exert its biological effects through the inhibition of the Na+/K+-ATPase enzyme.

Na+/K+-ATPase Inhibition Assay

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.

Protocol:

-

Enzyme Preparation: Na+/K+-ATPase is prepared from a suitable tissue source, such as porcine or canine cardiac muscle, through differential centrifugation and detergent treatment.

-

Assay Reaction: The enzyme activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction mixture typically contains the enzyme preparation, ATP, Mg²⁺, Na⁺, K⁺, and a buffer to maintain pH.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of Adynerigenin β-neritrioside.

-

Data Analysis: The rate of Pi release is measured spectrophotometrically. The concentration of Adynerigenin β-neritrioside that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Mechanism of action of Adynerigenin β-neritrioside.

Quantitative Data

Conclusion

Adynerigenin β-neritrioside is a member of the vast family of cardiac glycosides found in Nerium oleander. Its discovery has been a part of the broader effort to understand the chemical diversity and therapeutic potential of natural products. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of such compounds. While the historical record of its specific discovery is not as prominent as that of more clinically utilized cardiac glycosides like digoxin, its existence underscores the rich chemical library present in medicinal plants. Future research is warranted to fully elucidate the pharmacological profile of Adynerigenin β-neritrioside and to determine its potential as a therapeutic agent or a pharmacological tool.

Spectroscopic and Biological Insights into Adynerigenin Glycosides: A Technical Guide

Introduction

Adynerigenin glycosides belong to the cardenolide class of steroids, a group of naturally occurring compounds known for their potent effects on cardiac muscle. These compounds are characterized by a steroid nucleus, an unsaturated butyrolactone ring at C-17, and one or more sugar moieties attached at the C-3 position. Adynerin, a representative of this class, is found in plants of the Nerium genus. This technical guide presents a detailed summary of the mass spectrometry and nuclear magnetic resonance spectroscopic data for adynerin, along with the established signaling pathway for this class of cardiac glycosides. The information provided is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of cardiac glycosides, aiding in their identification and structural elucidation.

Experimental Protocol: UPLC-MS/MS

The following protocol outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of adynerin.

-

Chromatography System: Waters ACQUITY UPLC

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)

-

Column Temperature: 40 °C

-

Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)

-

Flow Rate: 0.4 mL/min

-

Mass Spectrometer: Waters Xevo TQ-S

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.2 kV

-

Ion Source Temperature: 147 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 1000 L/h

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MS Data for Adynerin

The analysis of adynerin by UPLC-MS/MS in positive ESI mode reveals a protonated molecule and characteristic fragment ions.

| Compound | Molecular Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |

| Adynerin | C₃₀H₄₄O₇ | 516.67 | 534 | 113 | 14 | 12 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: A complete, experimentally verified and published set of ¹H and ¹³C NMR data specifically for adynerin is not available in the public domain. The following tables for a representative adynerigenin glycoside would typically be populated with chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for cardiac glycosides is as follows:

-

Instrument: Bruker Avance Spectrometer (or equivalent) operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.

-

Techniques: Standard 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete signal assignment.

¹H NMR Data (Representative)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| ... | ... | ... | ... |

| Sugar Moiety | |||

| ... | ... | ... | ... |

¹³C NMR Data (Representative)

| Position | δ (ppm) |

| Aglycone Moiety | |

| ... | ... |

| Sugar Moiety | |

| ... | ... |

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including adynerigenin derivatives, exert their biological effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells. This inhibition triggers a cascade of downstream signaling events.

Experimental Workflow for Pathway Analysis

The workflow to elucidate the signaling pathway of a cardiac glycoside typically involves a series of in vitro cellular assays.

Caption: Workflow for studying cardiac glycoside signaling.

Na⁺/K⁺-ATPase Inhibition and Downstream Signaling

The binding of a cardiac glycoside to the Na⁺/K⁺-ATPase leads to its inhibition, resulting in an increase in intracellular sodium concentration. This, in turn, affects the function of the Na⁺/Ca²⁺ exchanger, leading to an influx of calcium and the activation of various signaling pathways.

Caption: Na+/K+-ATPase-mediated signaling by cardiac glycosides.

Adynerigenin beta-neritrioside cytotoxicity against specific cell lines

A notable gap exists in the scientific literature regarding the specific cytotoxic effects of Adynerigenin β-neritrioside against particular cell lines. Extensive searches for direct research on this cardiac glycoside have not yielded specific quantitative data, detailed experimental protocols, or elucidated signaling pathways. However, by examining the broader class of cardiac glycosides derived from Nerium oleander, of which Adynerigenin β-neritrioside is a member, we can infer its likely cytotoxic potential and mechanisms of action. This guide synthesizes the current understanding of the cytotoxic properties of Nerium oleander extracts and their constituent cardiac glycosides, providing a framework for future investigation into Adynerigenin β-neritrioside.

Inferred Cytotoxic Activity and Potential Targets

Cardiac glycosides, as a class, are well-documented for their potent cytotoxic effects. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This disruption of ion balance can trigger a cascade of events leading to apoptosis (programmed cell death).

While specific IC50 values for Adynerigenin β-neritrioside are not available, studies on crude extracts of Nerium oleander and its most studied cardiac glycoside, oleandrin, demonstrate significant cytotoxicity across a range of cancer cell lines. For instance, aqueous and ethanolic extracts of Nerium oleander have shown potent cytotoxic activity against human colon adenocarcinoma (HT-29) and human breast cancer (MDA-MB-231) cell lines, with IC50 values in the low µg/mL range.[2] Furthermore, extracts have demonstrated marked antileukemic effects on HL60 and K562 cell lines.[3][4] Oleandrin itself has been shown to induce programmed cell death in PC3 prostate cancer cells and inhibit the pro-survival transcription factor NF-κB in various cell lines.[5][6]

Table 1: Cytotoxicity of Nerium oleander Extracts Against Various Cancer Cell Lines

| Cell Line | Extract Type | IC50 Value | Reference |

| MDA-MB-231 (Breast Cancer) | Aqueous | 1.67 ± 0.22 µg/mL | [2] |

| MDA-MB-231 (Breast Cancer) | Ethanolic | 2.36 ± 0.44 µg/mL | [2] |

| HT-29 (Colon Adenocarcinoma) | Aqueous | 2.89 ± 0.35 µg/mL | [2] |

| HT-29 (Colon Adenocarcinoma) | Ethanolic | 5.09 ± 0.52 µg/mL | [2] |

| A549 (Lung Cancer) | Hydroalcoholic | Significantly higher than nonmalignant cells | [7] |

| HeLa (Cervical Cancer) | Methanolic | LD50: 46.5 mg/mL | [8] |

| Vero (Normal Kidney) | Methanolic | LD50: 9 mg/mL | [8] |

Note: The data presented is for crude extracts and not for isolated Adynerigenin β-neritrioside. The cytotoxicity of a purified compound may vary significantly.

Postulated Signaling Pathways of Cytotoxicity

The cytotoxic effects of cardiac glycosides are believed to be mediated through multiple signaling pathways, culminating in apoptosis. Based on studies of related compounds, the following pathways are likely to be relevant for Adynerigenin β-neritrioside.

Diagram 1: Postulated General Signaling Pathway for Cardiac Glycoside-Induced Apoptosis

Caption: Postulated pathway of cardiac glycoside-induced apoptosis.

Inhibition of the Na+/K+-ATPase by a cardiac glycoside leads to increased intracellular calcium, which can cause mitochondrial stress, leading to the production of reactive oxygen species (ROS) and the activation of caspases, the key executioners of apoptosis.

Methodologies for Investigating Cytotoxicity

To definitively characterize the cytotoxic profile of Adynerigenin β-neritrioside, a series of established experimental protocols would need to be employed.

Cell Viability and Cytotoxicity Assays

The initial step in assessing cytotoxicity is to determine the concentration-dependent effect of the compound on cell viability.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Trypan Blue Exclusion Assay: This is a simple and direct method to determine the number of viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant provides an indicator of cytotoxicity.

Diagram 2: General Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound.

Apoptosis Assays

To determine if cell death occurs via apoptosis, several assays can be performed:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Cell Cycle Analysis

To investigate whether the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells can be performed. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

While direct evidence for the cytotoxicity of Adynerigenin β-neritrioside is currently lacking in the public domain, its classification as a cardiac glycoside from Nerium oleander strongly suggests it possesses significant cytotoxic and potentially anti-cancer properties. The information gathered from studies on Nerium oleander extracts and the prominent cardiac glycoside oleandrin provides a solid foundation for future research.

To fill the existing knowledge gap, future studies should focus on:

-

Isolation and Purification: Obtaining a pure sample of Adynerigenin β-neritrioside is the critical first step.

-

In Vitro Cytotoxicity Screening: A comprehensive screening against a panel of cancer cell lines is necessary to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways affected by Adynerigenin β-neritrioside will be crucial for understanding its mode of action.

-

In Vivo Studies: Should in vitro studies show promise, preclinical in vivo studies in animal models would be the next logical step to evaluate its therapeutic potential.

The exploration of Adynerigenin β-neritrioside represents a promising avenue for the discovery of novel therapeutic agents, particularly in the field of oncology. The methodologies and inferred mechanisms outlined in this guide provide a clear roadmap for researchers and drug development professionals to undertake a thorough investigation of this potentially valuable natural product.

References

- 1. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. Cytotoxic effects of leaf, stem and root extracts of Nerium oleander on leukemia cell lines and role of the p-glycoprotein in this effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phcogrev.com [phcogrev.com]

- 6. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A hydroalcoholic extract from the leaves of Nerium oleander inhibits glycolysis and induces selective killing of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemicals, antibacterial and cytotoxic activities of Nerium oleander L. | Semantic Scholar [semanticscholar.org]

Adynerigenin Beta-Neritrioside: A Technical Overview of a Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin beta-neritrioside is a naturally occurring cardiac glycoside isolated from the plant Nerium indicum, a species now widely recognized as a synonym of Nerium oleander. As a member of the cardenolide family, its chemical structure is characterized by a steroidal aglycone, adynerigenin, linked to a beta-neritrioside sugar moiety. While specific research on Adynerigenin beta-neritrioside is limited in publicly accessible literature, its classification as a cardiac glycoside provides a strong basis for understanding its core pharmacological activities. This technical guide synthesizes the available information on its chemical properties, its presumed mechanism of action based on its chemical class, and the general biological effects of related compounds from Nerium species.

Introduction

Cardiac glycosides are a well-established class of naturally derived compounds historically used in the treatment of cardiac conditions such as congestive heart failure and arrhythmias.[1][2] These molecules exert their effects primarily through the inhibition of the cellular sodium-potassium pump (Na+/K+-ATPase).[1][2] Adynerigenin beta-neritrioside, a steroid-based compound with the CAS number 88721-09-9 and molecular formula C42H64O17, is a constituent of Nerium indicum.[3][4] This whitepaper will provide a comprehensive overview of the known information regarding Adynerigenin beta-neritrioside, placed within the broader context of cardiac glycosides from the Nerium genus.

Chemical Structure and Properties

The fundamental structure of Adynerigenin beta-neritrioside consists of two key components:

-

Adynerigenin: The aglycone, or non-sugar portion, which is a steroid nucleus. The specific stereochemistry and functional group arrangement of adynerigenin are central to its biological activity.

-

Beta-neritrioside: The sugar moiety attached to the adynerigenin core. The nature of the sugar can influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with cellular targets.

Table 1: Chemical and Physical Properties of Adynerigenin Beta-Neritrioside

| Property | Value | Source |

| CAS Number | 88721-09-9 | [3][4][5][6][7] |

| Molecular Formula | C42H64O17 | [3][4] |

| Appearance | Powder | [4] |

| Natural Source | Nerium indicum Mill. | [4] |

Presumed Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2] While direct experimental data for Adynerigenin beta-neritrioside is not available, the mechanism can be inferred from extensive research on related compounds like oleandrin.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like Adynerigenin beta-neritrioside is expected to initiate a cascade of events, particularly in cardiomyocytes:

-

Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions.

-

Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.

-

Increased Intracellular Calcium: This results in a higher concentration of calcium ions within the sarcoplasmic reticulum.

-

Enhanced Cardiac Contractility: The increased availability of intracellular calcium during an action potential leads to a more forceful contraction of the cardiac muscle, which is the basis for the cardiotonic effect of these compounds.[1][2]

Potential Biological Activities

Based on its classification as a cardiac glycoside from Nerium oleander, Adynerigenin beta-neritrioside is likely to exhibit a range of biological activities, including:

-

Cardiotonic Effects: At lower concentrations, it is expected to increase the force of myocardial contraction, an effect that has been the basis for the historical use of cardiac glycosides in treating heart failure.[1][2]

-

Cytotoxic and Anti-cancer Effects: At higher concentrations, the disruption of ion homeostasis caused by Na+/K+-ATPase inhibition can trigger apoptosis (programmed cell death). Many cardiac glycosides, including those from Nerium oleander, have been investigated for their potential as anti-cancer agents.[1][2]

Note on Quantitative Data and Experimental Protocols: Despite a comprehensive literature search, specific quantitative data (e.g., IC50 values for Na+/K+-ATPase inhibition or cytotoxicity) and detailed experimental protocols for the isolation, characterization, and biological evaluation of Adynerigenin beta-neritrioside are not available in the public domain. The information presented herein is based on the general properties of the cardiac glycoside class of compounds.

Experimental Methodologies for Cardiac Glycoside Research

While specific protocols for Adynerigenin beta-neritrioside are unavailable, the following outlines general methodologies commonly employed in the study of cardiac glycosides.

Isolation and Purification

A general workflow for the isolation of cardiac glycosides from plant material is as follows:

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of a cardiac glycoside on the Na+/K+-ATPase enzyme is a key functional assay.

Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined in the presence and absence of the test compound to calculate the percentage of inhibition.

General Protocol:

-

Enzyme Preparation: A purified source of Na+/K+-ATPase (e.g., from porcine cerebral cortex or commercially available preparations) is used.

-

Reaction Mixture: The enzyme is incubated in a buffer solution containing ATP, MgCl2, NaCl, and KCl at a physiological pH and temperature.

-

Inhibitor Addition: Varying concentrations of the cardiac glycoside are added to the reaction mixture.

-

Reaction Termination: The reaction is stopped after a defined incubation period, often by the addition of an acid.

-

Phosphate Detection: The amount of released inorganic phosphate is quantified colorimetrically, for instance, using the malachite green method.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

Adynerigenin beta-neritrioside is a cardiac glycoside from Nerium indicum with a defined chemical identity. Based on its structural class, its primary mechanism of action is presumed to be the inhibition of the Na+/K+-ATPase pump, leading to potential cardiotonic and cytotoxic effects. However, a significant gap exists in the scientific literature regarding specific biological data for this compound. Future research should focus on isolating sufficient quantities of Adynerigenin beta-neritrioside to perform detailed in vitro and in vivo studies. Such research would be invaluable to confirm its mechanism of action, quantify its biological activity and therapeutic potential, and elucidate any unique pharmacological properties that may differentiate it from other known cardiac glycosides.

References

- 1. phcogrev.com [phcogrev.com]

- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adynerigenin β-neritrioside | 88721-09-9 | NDA72109 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cerebroside B | CAS:88642-46-0 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Bafetinib (INNO-406) | CAS:887650-05-7 | Bcr-Abl/Lyn tyrosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Hebeirubescensin H | CAS:887333-30-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide on the Pharmacological Profile of Adynerigenin beta-neritrioside

A Note to the Reader: While this guide aims to provide a comprehensive overview of the pharmacological profile of Adynerigenin beta-neritrioside, it is important to note that specific, in-depth research on this particular compound is limited in the public domain. Adynerigenin beta-neritrioside is a known natural steroid found in the plant Nerium indicum Mill (also known as Nerium oleander).[1][2][3][4][5] Much of the available pharmacological data pertains to extracts of Nerium indicum or the broader class of cardiac glycosides to which Adynerigenin beta-neritrioside belongs. Therefore, this document synthesizes the available information on the source plant and the general class of compounds to infer the likely pharmacological profile of Adynerigenin beta-neritrioside, alongside the specific but limited information available for the compound itself.

Introduction

Adynerigenin beta-neritrioside is a cardenolide, a type of cardiac glycoside, isolated from the medicinal plant Nerium indicum.[1][2][3][4] Cardiac glycosides are a well-established class of compounds known for their significant effects on the cardiovascular system.[6] Historically used in traditional medicine, these compounds are the subject of ongoing research for their potential therapeutic applications, which extend beyond cardiotonic effects to include anticancer and anti-inflammatory properties.[7] This guide provides a detailed examination of the known and inferred pharmacological properties of Adynerigenin beta-neritrioside.

Pharmacological Activities of Nerium indicum Extracts

The plant Nerium indicum, the natural source of Adynerigenin beta-neritrioside, has been extensively studied for its diverse pharmacological activities. These activities are attributed to its rich phytochemical composition, which includes various cardiac glycosides, flavonoids, and other bioactive compounds.[1][2][3][6] The table below summarizes the key pharmacological effects reported for extracts of Nerium indicum.

| Pharmacological Activity | Description | References |

| Cardiotonic Activity | Extracts of Nerium indicum have demonstrated the ability to stimulate myocardial contractions, a characteristic effect of cardiac glycosides. This is primarily attributed to the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. | [1][3][6] |

| Anticancer Activity | Various extracts of the plant have shown cytotoxic effects against several cancer cell lines. For instance, an aqueous extract of N. indicum leaves, known as Anvirzel™, has been shown to be effective against various cancer models, and its activity is supplemented by chemotherapeutic drugs like cisplatin. | [6] |

| Antioxidant Activity | Leaf, stem, and root extracts of Nerium indicum exhibit significant antioxidant properties, including scavenging of various free radicals and chelation of iron. | [1][6] |

| Anti-inflammatory Activity | The plant is noted for its anti-inflammatory properties in Ayurvedic medicine. Scientific investigation into Adynerigenin β-neritrioside suggests potential anti-inflammatory effects. | [2][7] |

| Analgesic Activity | Flower and root extracts have demonstrated significant analgesic effects in animal models. | [1] |

| Antiviral Activity | Methanolic extracts of N. indicum have shown potential against the influenza virus and herpes simplex virus. Oleanderin, a cardiac glycoside from the plant, has been found to down-regulate HIV coat protein expression. | [6] |

| Antidiabetic Activity | Extracts of the plant have shown the ability to prevent glucose-induced hyperglycemia in animal models. | [1] |

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides, including presumably Adynerigenin beta-neritrioside, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like Adynerigenin beta-neritrioside initiates a cascade of events within the cardiomyocyte (heart muscle cell), ultimately leading to an increase in the force of contraction (positive inotropic effect).

Caption: General signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Pathway Description:

-

Binding and Inhibition: Adynerigenin beta-neritrioside binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a phosphorylated conformation, preventing its normal function of pumping three sodium ions out of the cell and two potassium ions into the cell.

-

Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of sodium ions inside the cell.

-

Effect on the Na+/Ca2+ Exchanger: The increased intracellular sodium concentration reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX). The primary function of the NCX is to extrude calcium from the cell in exchange for sodium. With a reduced sodium gradient, the efficiency of this calcium extrusion is diminished.

-

Increased Intracellular Calcium: The reduced activity of the NCX results in a higher concentration of calcium ions within the cytoplasm.

-

Enhanced Sarcoplasmic Reticulum Calcium Release: The elevated cytoplasmic calcium enhances the uptake and subsequent release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.

-

Increased Myocardial Contraction: The overall increase in intracellular calcium concentration during systole leads to a greater interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of Adynerigenin beta-neritrioside on the Na+/K+-ATPase enzyme would typically be determined using an in vitro assay with a purified enzyme preparation.

Workflow for Na+/K+-ATPase Inhibition Assay:

Caption: A typical workflow for an in vitro Na+/K+-ATPase inhibition assay.

The assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by the enzyme. The reduction in phosphate release in the presence of the test compound compared to a control is used to determine the inhibitory activity, often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). For example, a study on the related cardiac glycoside oleandrin reported an IC50 value of 0.62 µmol/L for Na,K-ATPase inhibition.[8]

In Vitro Anticancer Activity Assays

To evaluate the potential anticancer effects of Adynerigenin beta-neritrioside, a standard protocol would involve cytotoxicity assays on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., breast, lung, colon cancer lines) are cultured in appropriate media.

-

Treatment: The cells are treated with a range of concentrations of Adynerigenin beta-neritrioside for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

-

Data Analysis: The results are used to determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Pharmacokinetics

Specific pharmacokinetic data for Adynerigenin beta-neritrioside, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not available in the public literature. However, the general pharmacokinetic properties of cardiac glycosides have been studied.[9][10][11] These compounds typically exhibit variable oral bioavailability and are distributed to various tissues, with higher concentrations often found in the heart, kidneys, and liver.[9] Elimination is primarily through renal excretion, and the half-life can be prolonged in patients with impaired kidney function.[11]

Toxicity

Cardiac glycosides, including those from Nerium indicum, are known to have a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the toxic dose.[6] Overdose can lead to serious cardiotoxicity, including arrhythmias, as well as gastrointestinal and neurological disturbances.[6]

Conclusion and Future Directions

Adynerigenin beta-neritrioside, as a constituent of the medicinally important plant Nerium indicum, holds potential as a pharmacological agent. Based on its classification as a cardiac glycoside, its primary mechanism of action is likely the inhibition of Na+/K+-ATPase, leading to cardiotonic effects. Furthermore, the diverse biological activities reported for Nerium indicum extracts suggest that Adynerigenin beta-neritrioside may also possess anticancer, anti-inflammatory, and other therapeutic properties.

However, a significant gap exists in the scientific literature regarding the specific pharmacological profile of this compound. Future research should focus on isolating and purifying Adynerigenin beta-neritrioside to conduct detailed studies on its:

-

Quantitative biological activity: Determining IC50 values for Na+/K+-ATPase inhibition and cytotoxicity against a panel of cancer cell lines.

-

Pharmacokinetics: Characterizing its ADME profile in preclinical models.

-

Specific signaling pathways: Investigating its effects on cellular signaling beyond the Na+/K+-ATPase to understand the full scope of its biological actions.

-

In vivo efficacy and safety: Evaluating its therapeutic potential and toxicological profile in animal models of relevant diseases.

Such studies are essential to fully elucidate the therapeutic potential and risks associated with Adynerigenin beta-neritrioside and to determine its viability as a candidate for drug development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A concise review on nerium indicum mill [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Adynerigenin beta-neritrioside | CAS:88721-09-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological aspects of Nerium indicum Mill: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adynerigenin β-neritrioside | 88721-09-9 | NDA72109 [biosynth.com]

- 8. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetics of cardiac glycosides and clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics and pharmacodynamics of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Adynerigenin beta-neritrioside from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerigenin beta-neritrioside, a cardenolide cardiac glycoside, is a bioactive secondary metabolite found in Nerium oleander. This document provides a comprehensive overview of the extraction and purification protocols for Adynerigenin beta-neritrioside, tailored for research and drug development purposes. The methodologies outlined are based on established solvent extraction and chromatographic techniques for the isolation of cardiac glycosides from plant material. Furthermore, this document details the known biological activity and mechanism of action of cardiac glycosides, providing context for the therapeutic potential of Adynerigenin beta-neritrioside.

Introduction

Nerium oleander, a common ornamental shrub, is a rich source of various cardiac glycosides, including Adynerigenin beta-neritrioside.[1] These compounds are of significant interest to the pharmaceutical industry due to their potent cardiotonic activity, which is primarily mediated through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[2] The extraction and purification of specific cardiac glycosides like Adynerigenin beta-neritrioside are essential for detailed pharmacological studies and the development of novel therapeutic agents. This application note provides a detailed protocol for the laboratory-scale extraction and purification of Adynerigenin beta-neritrioside from Nerium oleander leaves.

Materials and Methods

Plant Material

Fresh or dried leaves of Nerium oleander can be used for the extraction process. For optimal results, it is recommended to use dried and finely powdered leaves to maximize the surface area for solvent penetration. High-temperature drying of the leaves (e.g., 85-90°C) can aid in deactivating enzymes that may degrade cardiac glycosides.

Solvents and Reagents

The choice of solvent is critical for the efficient extraction of cardiac glycosides. Adynerigenin beta-neritrioside is reported to be soluble in several organic solvents. A summary of suitable solvents for extraction and chromatography is provided in Table 1. All solvents should be of analytical or HPLC grade.

Table 1: Solvents for Extraction and Chromatography

| Solvent | Application | Properties and Considerations |

| Methanol | Primary extraction, Chromatography | Soluble.[3][4] Effective for extracting a broad range of polar and moderately polar compounds. |

| Ethanol | Primary extraction | Soluble.[4] Often used for initial crude extraction. |

| Chloroform | Liquid-liquid extraction, Chromatography | Used in combination with other solvents for partitioning and purification. |

| n-Butanol | Liquid-liquid extraction | Effective for partitioning cardiac glycosides from aqueous solutions. |

| Ethyl Acetate | Chromatography | Commonly used as a mobile phase component in TLC and column chromatography. |

| Hexane | Pre-extraction (defatting) | Used to remove nonpolar compounds like fats and waxes. |

| Diethyl Ether | Pre-extraction (defatting) | Used in combination with hexane for the removal of phytosterols. |

| Acetic Acid | Pre-extraction (defatting) | Used in small amounts with nonpolar solvents to aid in the removal of certain impurities. |

| DMSO | Solubilization | Soluble.[3][4] Useful for preparing stock solutions for biological assays. |

| Pyridine | Solubilization | Soluble.[3][4] |

Experimental Protocols

Protocol 1: General Extraction of Cardiac Glycosides

This protocol describes a general method for obtaining a crude extract rich in cardiac glycosides from Nerium oleander leaves.

-

Preparation of Plant Material: Air-dry or oven-dry the Nerium oleander leaves at a temperature not exceeding 60°C to preserve the integrity of the glycosides. Grind the dried leaves into a fine powder.

-

Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, perform a preliminary extraction with a nonpolar solvent. Macerate the powdered leaves in hexane or a mixture of hexane-diethyl ether-acetic acid (50:50:1 v/v) for 24 hours. Filter and discard the nonpolar extract.

-

Primary Extraction:

-

Method A: Maceration: Macerate the defatted plant material in methanol or 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking. Filter the extract and repeat the process two more times with fresh solvent. Combine the filtrates.

-

Method B: Sonication: Mix 0.5 g of the dried, powdered sample with 5.0 mL of methanol and sonicate for 10 minutes. Centrifuge and collect the supernatant.[5]

-

-

Concentration: Evaporate the combined solvent extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a concentrated crude extract.

Protocol 2: Purification of Adynerigenin beta-neritrioside

The crude cardiac glycoside extract obtained from Protocol 1 can be further purified to isolate Adynerigenin beta-neritrioside using chromatographic techniques.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a minimal amount of methanol and then dilute with water.

-

Perform sequential partitioning with solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their polarity. The cardiac glycoside fraction is typically enriched in the chloroform and n-butanol phases.

-

-

Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

-

Apply the concentrated cardiac glycoside fraction onto the column.

-

Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., chloroform:methanol 98:2) and gradually increasing the polarity (e.g., up to 90:10).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions on a silica gel F254 TLC plate.

-

Develop the plate using a suitable solvent system, such as ethyl acetate:methanol:water (80:10:10 v/v/v).

-

Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent like Liebermann-Burchard reagent or Kedde's reagent, which are used for detecting cardiac glycosides.[6]

-

Fractions showing a spot corresponding to a reference standard of Adynerigenin beta-neritrioside are pooled.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and quantification, reverse-phase HPLC can be employed.

-

A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

The elution of Adynerigenin beta-neritrioside is monitored using a UV detector.

-

Quantification

Quantitative analysis of Adynerigenin beta-neritrioside can be performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).[3] This technique offers high sensitivity and selectivity for the accurate determination of the compound's concentration in the extract.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of Adynerigenin beta-neritrioside.

Caption: Experimental workflow for Adynerigenin beta-neritrioside extraction.

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for cardiac glycosides, including presumably Adynerigenin beta-neritrioside, involves the inhibition of the Na+/K+-ATPase enzyme.

Caption: General signaling pathway of cardiac glycosides in cardiomyocytes.

Biological Activity and Safety Considerations

Mechanism of Action

Cardiac glycosides exert their cardiotonic effects by inhibiting the Na+/K+-ATPase pump on the surface of heart muscle cells (cardiomyocytes).[2] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium concentration enhances the force of myocardial contraction.

Potential Therapeutic Effects and Toxicity